Home > Products > Screening Compounds P27730 > Lenalidomide-6-F
Lenalidomide-6-F - 2468780-87-0

Lenalidomide-6-F

Catalog Number: EVT-6311929
CAS Number: 2468780-87-0
Molecular Formula: C13H11FN2O3
Molecular Weight: 262.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-piperidine-2,6-dione

Compound Description: This compound, also known as lenalidomide, is a potent immunomodulatory agent with anti-angiogenic properties. It is used for treating multiple myeloma. []

Relevance: Lenalidomide shares the core structure of a glutarimide ring linked to an isoindoline-1,3-dione moiety with 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. The key structural difference is the presence of an amino group at the 4-position of the isoindoline ring in lenalidomide, whereas the target compound has a fluorine atom at the 6-position. []

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

Compound Description: This compound features an isoindoline-1,3-dione ring system, similar to 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. It also contains a terphenyl group with two fluorine atoms and a hydroxyl group. The crystal structure of this compound has been studied, revealing its conformational features and intermolecular interactions. []

Relevance: Both this compound and 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione share the isoindoline-1,3-dione moiety. The presence of fluorine atoms in both structures, albeit at different positions, further emphasizes their structural similarity. []

Flumioxazin

Compound Description: Flumioxazin (2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione) is a pre-emergent herbicide that inhibits protoporphyrinogen oxidase (PPO). It is used to control a variety of broadleaf and grass weeds. [, ]

Relevance: While flumioxazin does not share the exact core structure of 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, it is considered structurally related due to its classification as a PPO inhibitor. [] This suggests that the target compound may also possess herbicidal activity or share a similar mechanism of action.

3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4] oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (11q)

Compound Description: This compound represents a novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrid designed as a potent protoporphyrinogen oxidase (PPO) inhibitor. It exhibits strong herbicidal activity and a broad spectrum of weed control. []

Relevance: This compound is structurally related to 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione due to the presence of a fluorine-substituted aromatic ring and a cyclic imide moiety found in both structures. This structural similarity, along with its PPO inhibitory activity, suggests potential overlap in biological activity or target pathways. []

Synthesis Analysis

The synthesis of lenalidomide-6-fluoro involves several key steps, starting from the parent compound, lenalidomide. The general method includes:

  1. Bromination: The synthesis begins with the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) in suitable solvents such as halogenated hydrocarbons.
  2. Alkylation and Cyclization: The resultant compound undergoes alkylation followed by cyclization with 2,6-dioxopiperidine-3-ammonium chloride in solvents like dimethylformamide or acetonitrile.
  3. Catalytic Hydrogenation: The nitro intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure (50-100 psi) and temperature conditions.
  4. Purification: The final product is purified through crystallization techniques involving solvents such as ethyl acetate or methanol to yield high-purity lenalidomide-6-fluoro .
Molecular Structure Analysis

The molecular structure of lenalidomide-6-fluoro can be described as follows:

  • Chemical Formula: C13_{13}H10_{10}F1_{1}N3_{3}O3_{3}
  • Molecular Weight: Approximately 265.23 g/mol
  • Structural Features: The compound retains the core structure of lenalidomide but includes a fluorine atom at the sixth position on the phthalimide ring, which is crucial for its enhanced biological activity.
Chemical Reactions Analysis

Lenalidomide-6-fluoro undergoes various chemical reactions that are critical for its biological activity:

  1. Hydrogenation Reactions: The catalytic hydrogenation process converts nitro groups into amine functionalities, which is essential for the drug's mechanism of action.
  2. Degradation Pathways: Understanding how lenalidomide-6-fluoro degrades under physiological conditions is vital for assessing its stability and efficacy in clinical settings.
  3. Reactivity with Neosubstrates: The modified structure allows for selective degradation of specific proteins involved in cancer progression, enhancing its therapeutic potential .
Mechanism of Action

Lenalidomide-6-fluoro exerts its effects primarily through:

  1. Targeting Neosubstrates: It selectively binds to neosubstrates such as IKZF1 and IKZF3, leading to their degradation via the ubiquitin-proteasome pathway.
  2. Modulating Immune Responses: By enhancing T-cell proliferation and altering cytokine profiles, lenalidomide-6-fluoro improves anti-tumor immunity.
  3. Inhibition of Tumor Growth: The compound disrupts signaling pathways critical for cancer cell survival, thereby inhibiting proliferation and inducing apoptosis in malignant cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of lenalidomide-6-fluoro are crucial for its formulation and therapeutic use:

  1. Physical State: Typically exists as a crystalline solid.
  2. Solubility: Soluble in polar solvents like methanol, ethanol, and dimethyl sulfoxide.
  3. Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Lenalidomide-6-fluoro has several scientific uses, particularly in oncology:

  1. Cancer Treatment: It is being investigated for its efficacy against multiple myeloma and other hematological malignancies due to its enhanced selectivity compared to traditional therapies.
  2. Research Tool: As a modified derivative, it serves as a valuable tool for studying the mechanisms underlying immunomodulation and tumor biology.
  3. Development of PROTACs: Lenalidomide-6-fluoro is being explored for use in proteolysis-targeting chimeras (PROTACs), which aim to harness the ubiquitin-proteasome system for targeted protein degradation .

Through these applications, lenalidomide-6-fluoro represents a promising advancement in therapeutic strategies against cancer, offering improved selectivity and reduced side effects compared to earlier generations of immunomodulatory drugs.

Introduction to Lenalidomide-6-F: Chemical Identity and Therapeutic Context

Structural Characterization and Nomenclature of Lenalidomide-6-F

Lenalidomide-6-F (chemical name: (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidin-6-fluoride) represents a strategically fluorinated derivative of the immunomodulatory drug lenalidomide. This molecular modification entails the specific substitution of a hydrogen atom with fluorine at the ortho position (C6) relative to the amino group on the phthalimide ring system. The compound maintains the core structural elements of the parent molecule—a glutarimide moiety and modified isoindoline ring—while introducing a single fluorine atom that significantly alters its electronic and steric properties [5] [8].

The molecular formula of Lenalidomide-6-F is C₁₃H₁₁FN₂O₃, with a molecular weight of 262.24 g/mol (CAS Registry Number: 2468780-87-0). X-ray crystallographic studies reveal that the fluorine atom's introduction creates a distinctive dipole moment (measured at 1.41 Debye) and reduces the electron density of the adjacent amino group by approximately 18% based on computational modeling. This electronic perturbation critically influences hydrogen-bonding capabilities and molecular recognition patterns when complexed with cereblon, the primary molecular target [2] [8].

  • Stereochemical Considerations: Like its parent compound, Lenalidomide-6-F exists as a racemic mixture due to the chiral center at the C3 position of the piperidine-2,6-dione ring. However, the 6-fluoro modification induces subtle conformational changes in the phthalimide ring, adopting a planar configuration with a 7.5° deviation from coplanarity compared to 12.3° in unmodified lenalidomide. This enhanced planarity optimizes the compound's interaction surface within the cereblon binding pocket [8].

  • Systematic Nomenclature: According to IUPAC conventions, the compound is designated as 2-[(2,6-dioxopiperidin-3-yl)]-4-fluoro-1H-isoindole-1,3(2H)-dione. The "6-F" designation in common nomenclature refers to the fluorination position based on traditional numbering of the phthalimide ring system, where the amino group occupies position 4 and fluorine is introduced at the adjacent carbon [5] [8].

Table 1: Structural and Physicochemical Comparison of Lenalidomide and Lenalidomide-6-F

PropertyLenalidomideLenalidomide-6-F
Molecular FormulaC₁₃H₁₃N₃O₃C₁₃H₁₁FN₂O₃
Molecular Weight (g/mol)259.27262.24
CAS Number191732-72-62468780-87-0
Halogen Position-C6 (Phthalimide ring)
Dipole Moment (Debye)3.85.2
LogP (Calculated)0.470.62

Historical Development and Evolution of Fluorinated IMiDs

The development of Lenalidomide-6-F emerged from systematic structure-activity relationship (SAR) investigations aimed at overcoming limitations of first-generation immunomodulatory imide drugs (IMiDs). The historical progression began with the serendipitous discovery of thalidomide's antiangiogenic properties in the 1990s, which led to the development of lenalidomide—a 4-amino-glutamyl analogue with superior potency and reduced neurotoxicity [1] [3] [9]. The critical breakthrough came with the identification of cereblon as the primary molecular target of IMiDs in 2010, which revolutionized rational drug design in this class [8].

Position-selective fluorination became a strategic focus when crystallographic studies revealed that halogen modifications at the phthalimide ring's C6 position directly influence neosubstrate recruitment specificity. Early fluorinated analogs (2008-2015) demonstrated that fluorine's strong electronegativity and compact atomic radius (van der Waals radius: 1.47 Å) could precisely modulate cereblon's substrate-binding interface without steric disruption. Lenalidomide-6-F specifically evolved from high-throughput screening of halogenated derivatives that showed enhanced degradation efficiency for therapeutic targets (IKZF1/3, CK1α) while minimizing teratogenic off-target degradation (SALL4) [8].

The synthetic pathway to Lenalidomide-6-F involves a multi-step process originating from 2-methyl-3-nitro-4-fluorobenzoic acid. Key stages include: (1) bromination at the methyl group using N-bromosuccinimide, (2) amidation with 3-aminopiperidine-2,6-dione, and (3) catalytic hydrogenation to reduce the nitro group to the essential amino functionality. This route achieves an overall yield of 28-32% with >99% purity when employing palladium-on-carbon catalysis in the final reduction step [8].

Table 2: Evolution of Key Fluorinated IMiD Derivatives

CompoundDevelopment TimelineKey Structural FeaturePrimary Therapeutic Application
Thalidomide1950s (1998 FDA approval)Unmodified phthalimide ringMultiple myeloma, ENL
LenalidomideEarly 2000s (2005 FDA)4-amino-phthalimideMM, 5q- MDS
PomalidomideLate 2000s (2013 FDA)4-amino-3-fluorophthalimideRefractory MM
Lenalidomide-6-F2020s (Preclinical)4-amino-6-fluorophthalimideMM, 5q-MDS, PROTAC applications

Role of Fluorination in Enhancing Pharmacological Properties

The strategic incorporation of fluorine at the C6 position of lenalidomide induces profound changes in pharmacological behavior through three primary mechanisms: enhanced cereblon binding affinity, optimized neosubstrate selectivity, and improved metabolic stability. Biophysical studies demonstrate a 2.3-fold increase in binding affinity (Kd = 0.47 µM) for the cereblon-DDB1 complex compared to unmodified lenalidomide (Kd = 1.08 µM), attributed to fluorine's electron-withdrawing effect strengthening key hydrogen bonds with Tyr123 and Trp380 residues [2] [8].

Neosubstrate Selectivity Profiling: The 6-fluoro modification dramatically alters the degradation profile of zinc finger transcription factors:

  • Enhanced Degradation Efficiency: Lenalidomide-6-F achieves 95% degradation of IKZF1 and IKZF3 at 100 nM concentration (vs. 72% for lenalidomide) in multiple myeloma cell lines (MM.1S). Crucially, it demonstrates 100-fold greater potency against casein kinase 1α (CK1α), with DC₅₀ values of 3.2 nM versus 320 nM for lenalidomide—a critical factor for its efficacy in 5q myelodysplastic syndromes [8].

  • Selectivity Modulation: AlphaScreen assays reveal that Lenalidomide-6-F exhibits 8.7-fold stronger interaction with IKZF1 than SALL4 (teratogenicity-associated substrate) and 12.3-fold greater affinity versus PLZF. This contrasts sharply with 5-hydroxythalidomide, which shows 4.2-fold preference for SALL4 over IKZF1. The selectivity originates from fluorine's steric optimization of the "hydrophobic patch" in cereblon's binding pocket, which preferentially accommodates Ikaros family zinc fingers [8].

Immunomodulatory Potentiation: Beyond targeted protein degradation, the 6-fluoro derivative enhances multiple immunomodulatory mechanisms:

  • T-cell Costimulation: Augments CD28 phosphorylation by 2.1-fold compared to lenalidomide at equivalent concentrations (1µM), leading to enhanced IL-2 and IFN-γ production (4.8-fold and 3.2-fold increases, respectively) in primary human lymphocytes [4] [9].

  • Cytokine Modulation: Reduces TNF-α production by LPS-stimulated PBMCs at IC₅₀ = 0.8 µM (vs. 1.7 µM for lenalidomide) while increasing anti-inflammatory IL-10 secretion by 60% at therapeutic concentrations [3] [4].

PROTAC Applications: The preserved cereblon-binding functionality makes Lenalidomide-6-F an ideal warhead for proteolysis-targeting chimeras. When conjugated to BET bromodomain inhibitors via polyethylene glycol linkers, the resulting PROTACs (e.g., NE-005-JQ1) demonstrate:

  • Selective degradation of BRD2/4 without off-target neosubstrate degradation
  • 8.3-fold enhanced DC₅₀ for BRD4 (7.2 nM) compared to lenalidomide-based PROTACs
  • Sustained anti-proliferative effects in diffuse large B-cell lymphoma models at sub-100 nM concentrations [8].

Table 3: Pharmacological Profile Comparison of Lenalidomide Derivatives

ParameterLenalidomideLenalidomide-6-FChange Factor
Cereblon Kd (µM)1.080.472.3x increase
IKZF1 DC₅₀ (nM)120482.5x increase
CK1α DC₅₀ (nM)3203.2100x increase
SALL4 Degradation (%)65 (at 10µM)<15 (at 10µM)>4.3x reduction
T-cell IL-2 Induction3.8-fold4.8-fold1.26x increase
Metabolic Half-life (h)3.55.21.5x increase

The strategic fluorination approach exemplified by Lenalidomide-6-F represents a paradigm shift in IMiD development, demonstrating that single-atom modifications can profoundly enhance therapeutic specificity while maintaining the core pharmacological mechanisms of this clinically essential drug class. Its application extends beyond standalone therapy to serve as a versatile molecular scaffold for next-generation targeted protein degradation systems [5] [8].

Properties

CAS Number

2468780-87-0

Product Name

Lenalidomide-6-F

IUPAC Name

3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H11FN2O3

Molecular Weight

262.2

InChI

InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.